CID 78061028
Description
Properties
Molecular Formula |
C18H24Si2 |
|---|---|
Molecular Weight |
296.6 g/mol |
InChI |
InChI=1S/C18H24Si2/c1-19(2)13-15-5-9-17(10-6-15)18-11-7-16(8-12-18)14-20(3)4/h5-12H,13-14H2,1-4H3 |
InChI Key |
VLUYNTWPASYSEO-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)CC1=CC=C(C=C1)C2=CC=C(C=C2)C[Si](C)C |
Origin of Product |
United States |
Chemical Reactions Analysis
CID 78061028 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like chlorine or bromine. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
CID 78061028 has a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis and as a precursor for more complex molecules. In biology, it may be used in studies involving enzyme interactions and metabolic pathways. In medicine, it could be investigated for its potential therapeutic effects or as a diagnostic tool. Industrially, it might be used in the production of pharmaceuticals, agrochemicals, or other specialty chemicals .
Mechanism of Action
The mechanism of action of CID 78061028 involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the context of its use, such as in therapeutic applications or biochemical studies .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a generalized approach based on methodologies and examples from the provided sources:
Table 1: Comparison Framework for CID 78061028 and Hypothetical Analogs
Key Findings from Analog Studies
Structural Complexity : Macrocyclic compounds like oscillatoxin derivatives (e.g., CID 101283546) exhibit intricate stereochemistry and require advanced separation techniques (e.g., vacuum distillation) for isolation . In contrast, simpler chlorinated hydrocarbons (e.g., hexachlorocyclohexane) are analyzed via routine GC-ECD due to their volatility .
Bioactivity : Compounds with nitro or amide groups (e.g., CAS 899809-61-1) often show enzyme inhibitory properties, while macrocyclic lactones (e.g., oscillatoxin D) are prioritized for cytotoxicity studies .
Environmental Impact : Chlorinated analogs like hexachlorocyclohexane persist in ecosystems, requiring strict regulatory controls, whereas newer synthetic compounds (e.g., CAS 899809-61-1) emphasize green chemistry and recyclable catalysts .
Limitations and Recommendations
The absence of direct data for this compound underscores the need for:
- Primary Literature Review : Access to journals like Journal of Cheminformatics or Analytical Chemistry for structural elucidation and bioactivity data .
- Experimental Validation : Techniques such as GC-MS, NMR, or LC-HRMS to characterize the compound’s physicochemical properties .
- Database Expansion : Cross-referencing with platforms like PubChem or SciFinder for updated entries .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
